5-Fluoro-2-methylbenzoxazole
Overview
Description
5-Fluoro-2-methylbenzoxazole is a chemical compound with the molecular formula C8H6FNO. It is a liquid at 20°C and should be stored under inert gas . It is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
Synthesis Analysis
Benzoxazole derivatives have been synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . The traditional approach for benzoxazole synthesis is the condensation of 2-aminophenol with various carbonyl compounds under different reaction conditions .Molecular Structure Analysis
The molecular weight of 5-Fluoro-2-methylbenzoxazole is 151.14 . It is a bicyclic planar molecule .Chemical Reactions Analysis
Benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization .Physical And Chemical Properties Analysis
5-Fluoro-2-methylbenzoxazole has a boiling point of 90 °C/10 mmHg, a flash point of 78 °C, a specific gravity of 1.23, and a refractive index of 1.52 .Scientific Research Applications
Thermochemical Properties
A study focused on the energetic properties of 5-fluoro-2-methylbenzoxazole (FMBO), examining its enthalpies of formation in both liquid and gaseous states. This research utilized calorimetric techniques and computational calculations to understand FMBO's thermochemical behavior, contributing to the broader knowledge of fluorobenzazoles in scientific research (Silva, Gonçalves, & Silva, 2018).
Antitumor Properties
FMBO has been studied for its potential antitumor properties. One research investigated the synthesis and in vitro biological properties of fluorinated benzothiazoles, including derivatives of FMBO, demonstrating potent cytotoxicity against certain human breast cancer cell lines, suggesting FMBO's relevance in cancer research (Hutchinson et al., 2001).
Analytical Method Development
A study developed an analytical method for the separation of FMBO positional isomers using high-performance liquid chromatography. This research provides a reference for the separation and detection of 2-arylbenzoxazole isomers, critical for the accurate characterization of substances like FMBO in various scientific applications (Wang, 2013).
PET Imaging Agents
FMBO derivatives have been examined for their potential as PET (positron emission tomography) imaging agents for cancer. This research explores the synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles, a category that includes FMBO, to image tyrosine kinase in cancers, showcasing FMBO's potential utility in diagnostic imaging (Wang et al., 2006).
Bioactivation in Antitumor Activities
Another study explored the bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules, including FMBO, by human cytochrome P450 enzymes. This research highlights the metabolic pathways and the role of these enzymes in FMBO's antitumor activities, contributing to our understanding of its mechanism of action in cancer therapeutics (Wang & Guengerich, 2012).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid . Skin corrosion/irritation and serious eye damage/eye irritation may occur. Specific target organ toxicity can occur after single exposure, with the respiratory system being the target organ .
Future Directions
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas. It has been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Therefore, it is expected that future research will continue to explore the potential of this compound in various fields.
properties
IUPAC Name |
5-fluoro-2-methyl-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRZYFSJULFMCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377682 | |
Record name | 5-Fluoro-2-methylbenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methylbenzoxazole | |
CAS RN |
701-16-6 | |
Record name | 5-Fluoro-2-methylbenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 701-16-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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